Quinolin-8-ylZinc bromide
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Overview
Description
Quinolin-8-ylZinc bromide is a coordination compound that features a quinoline moiety bonded to a zinc ion through a bromide ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-ylZinc bromide typically involves the reaction of quinoline with a zinc bromide source. One common method is to react quinoline with zinc bromide in an appropriate solvent, such as tetrahydrofuran (THF), under reflux conditions. The reaction can be represented as follows:
Quinoline+ZnBr2→Quinolin-8-ylZinc bromide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-ylZinc bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ligand can be substituted with other nucleophiles.
Coordination Reactions: The zinc center can coordinate with other ligands, forming new complexes.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the zinc ion.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines.
Coordination Reactions: Ligands such as phosphines, amines, or other donor molecules can be used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new zinc complexes with different ligands, while redox reactions can result in changes to the oxidation state of the zinc ion.
Scientific Research Applications
Quinolin-8-ylZinc bromide has several scientific research applications, including:
Organic Synthesis: It can be used as a catalyst or reagent in various organic transformations.
Medicinal Chemistry: The compound’s unique coordination properties make it a potential candidate for drug development and delivery systems.
Material Science: It can be used in the synthesis of new materials with specific properties, such as luminescence or conductivity.
Biological Studies: The compound can be used to study zinc’s role in biological systems and its interactions with other biomolecules.
Mechanism of Action
The mechanism of action of Quinolin-8-ylZinc bromide involves its ability to coordinate with various ligands and participate in redox reactions. The zinc ion can interact with different molecular targets, influencing their chemical behavior. For example, in biological systems, zinc can act as a cofactor for enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline Zinc Complex: Similar in structure but with a hydroxyl group instead of a bromide.
8-Aminoquinoline Zinc Complex: Features an amino group, offering different coordination properties.
8-Nitroquinoline Zinc Complex: Contains a nitro group, which can influence the compound’s reactivity.
Uniqueness
Quinolin-8-ylZinc bromide is unique due to the presence of the bromide ligand, which can be easily substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H6BrNZn |
---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
bromozinc(1+);8H-quinolin-8-ide |
InChI |
InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-5,7H;1H;/q-1;;+2/p-1 |
InChI Key |
ICGGBWFGTZTJNC-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=C2C(=C1)C=CC=N2.[Zn+]Br |
Origin of Product |
United States |
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